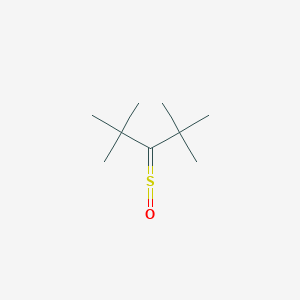
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a highly branched ketone, characterized by its bulky tert-butyl groups attached to the central carbonyl carbon. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with acetone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction proceeds via the formation of a tert-butyl carbanion, which then attacks the carbonyl carbon of acetone, resulting in the formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids, esters
Reduction: 2,2,4,4-Tetramethyl-3-pentanol
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of reduced products . The bulky tert-butyl groups influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-pentanol: The reduced form of the ketone, which has different reactivity and applications.
Hexamethylacetone: Another name for the same compound, highlighting its structural similarity to other highly branched ketones.
Di-tert-butyl ketone: A synonym for the compound, emphasizing its ketone functional group and bulky tert-butyl substituents.
The uniqueness of this compound lies in its highly branched structure, which imparts distinct reactivity and selectivity in chemical reactions compared to less branched ketones.
Properties
CAS No. |
56956-25-3 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-sulfinylpentane |
InChI |
InChI=1S/C9H18OS/c1-8(2,3)7(11-10)9(4,5)6/h1-6H3 |
InChI Key |
IIMXYXOAYUHOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=S=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















